molecular formula C23H32N4O2 B2816537 4-butyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)cyclohexanecarboxamide CAS No. 1021137-79-0

4-butyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)cyclohexanecarboxamide

カタログ番号: B2816537
CAS番号: 1021137-79-0
分子量: 396.535
InChIキー: NOGPYMZSMRHBRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H32N4O2 and its molecular weight is 396.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-butyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)cyclohexanecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its efficacy in various assays.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of approximately 334.4 g/mol. The structure features a cyclohexanecarboxamide core substituted with a butyl group and a pyridazinone moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, in studies assessing COX-1/COX-2 inhibition, compounds with similar structural features demonstrated potent anti-inflammatory effects, with inhibition percentages comparable to established drugs like celecoxib and diclofenac .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Celecoxib85.683.4
Diclofenac83.480.5
Test Compound71.2 - 82.9Not explicitly reported

2. Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others from the NCI 59 cell line panel. The results showed moderate cytotoxicity at concentrations of 10 µM, with growth inhibition percentages ranging from 2/59 to 5/59, indicating selective activity against certain cancer types .

Cell LineGrowth Inhibition (%) at 10 µM
MCF-75
A5493
Other linesVaries (2 - 5)

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyridazinone moiety significantly impact the biological activity of the compound. For example, the presence of electron-withdrawing groups on the pyridine ring enhances COX inhibition and cytotoxicity .

Case Studies

Several case studies have illustrated the potential applications of this compound in therapeutic settings:

  • Anti-cancer Studies : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent.
  • Inflammation Models : In vivo models of inflammation showed that administration of the compound significantly reduced edema formation compared to control groups, reinforcing its anti-inflammatory properties.

特性

IUPAC Name

4-butyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-2-3-5-18-6-8-20(9-7-18)23(29)25-14-4-17-27-22(28)11-10-21(26-27)19-12-15-24-16-13-19/h10-13,15-16,18,20H,2-9,14,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGPYMZSMRHBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。